molecular formula C24H10O10 B12828211 Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate

Cat. No.: B12828211
M. Wt: 458.3 g/mol
InChI Key: JMHUKWKCCHMXEL-UHFFFAOYSA-N
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Description

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate (CAS No.: 21117-79-3) is a dianhydride compound with the molecular formula C₂₄H₁₀O₁₀ and a molecular weight of 458.33 g/mol . It serves as a critical monomer in the synthesis of high-performance poly(ester imide)s, a class of polymers renowned for their thermal stability, mechanical strength, and optical clarity. The compound features two 3,4-dicarboxylic anhydride groups attached to a central terephthalate backbone, enabling its use in step-growth polymerization with aromatic diamines .

Key applications include transparent polyimide films for optoelectronic devices, where its ultraviolet-visible (UV-vis) absorption cut-off wavelength below 375 nm and low water absorption (<1.5%) are advantageous . Its synthesis typically involves solution polycondensation, yielding polymers with tensile strengths of 42.0–83.8 MPa, moduli of 2.5–4.7 GPa, and elongations at break of 2.1–5.4% .

Properties

Molecular Formula

C24H10O10

Molecular Weight

458.3 g/mol

IUPAC Name

bis(1,3-dioxo-2-benzofuran-5-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H10O10/c25-19(31-13-5-7-15-17(9-13)23(29)33-21(15)27)11-1-2-12(4-3-11)20(26)32-14-6-8-16-18(10-14)24(30)34-22(16)28/h1-10H

InChI Key

JMHUKWKCCHMXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)OC3=O)C(=O)OC4=CC5=C(C=C4)C(=O)OC5=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate typically involves the reaction of terephthalic acid with 3,4-dicarboxylic anhydride phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Polyimides

Polyimide Production
The primary application of bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate lies in the synthesis of polyimides. Polyimides are known for their excellent thermal stability, mechanical strength, and chemical resistance. The synthesis typically involves the reaction of PAHP with various aromatic diamines through solution polycondensation. This process results in polyimides that exhibit enhanced solubility and mechanical properties compared to those derived from other dianhydrides .

Case Study: Thermal Properties
Research has shown that polyimides derived from PAHP demonstrate superior thermal stability and lower coefficients of thermal expansion compared to those derived from traditional dianhydrides like bis(trimellitic acid anhydride) phenyl ester. This makes them suitable for applications in high-temperature environments such as aerospace and electronics .

Mechanical and Optical Properties

Mechanical Strength
The mechanical properties of polyimide films synthesized from this compound have been extensively characterized. These films exhibit high tensile strength and flexibility, making them ideal for applications requiring durable materials. A comparative study revealed that films derived from PAHP outperformed those from other similar compounds in terms of elongation at break and tensile modulus .

Optical Clarity
In addition to mechanical properties, the optical clarity of polyimides synthesized from PAHP is noteworthy. They are transparent in the visible spectrum, which is advantageous for optical applications such as flexible displays and lenses .

Chemical Resistance

Polyimides made from this compound have shown exceptional resistance to various solvents and chemicals. This characteristic is crucial for applications in environments where exposure to harsh chemicals is expected, such as in coatings and adhesives used in the automotive and aerospace industries .

Applications in Advanced Materials

Electronics
Due to their excellent dielectric properties and thermal stability, polyimides derived from PAHP are increasingly used in the electronics industry for insulating materials in flexible circuits and semiconductor devices. Their ability to maintain performance under extreme conditions makes them suitable for high-performance electronic applications .

Aerospace
In aerospace engineering, materials that can withstand high temperatures while maintaining structural integrity are essential. The use of this compound in the production of polyimides offers a viable solution for components exposed to extreme thermal environments .

Mechanism of Action

The mechanism of action of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate involves its ability to form strong covalent bonds with other molecules. This property is crucial in the formation of polyimides, where the compound reacts with diamines to create long polymer chains. The molecular targets include the amine groups in diamines, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

This section compares bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate with structurally or functionally analogous compounds, focusing on thermal, mechanical, and application-specific properties.

Structural Analogs: Dianhydride-Based Polyimides
2.1.1. Bis(trimellitic acid anhydride) phenyl ester (TAHQ)
  • Structure : Contains trimellitic anhydride groups instead of 3,4-dicarboxylic anhydride.
  • Properties :
    • Higher electron affinity (2.31 eV vs. 2.04 eV for this compound), leading to reduced optical transparency.
    • Higher water absorption due to increased polarity.
    • Comparable tensile strength but slightly lower glass transition temperature (Tg) .
2.1.2. Hydroquinone diphthalic anhydride (HQDPA)
  • Structure : Ether-linked phthalic anhydride groups.
  • Properties :
    • Used in poly(ether imide)s , which exhibit lower Tg (~250°C ) compared to this compound-based poly(ester imide)s (~280°C ).
    • Higher water absorption (>2.5%) and inferior thermal stability (5% weight loss at ~500°C vs. ~520°C for this compound) .

Table 1: Comparison of Dianhydride-Based Polyimides

Property This compound TAHQ HQDPA
Tg (°C) ~280 ~270 ~250
Water Absorption (%) <1.5 >2.0 >2.5
UV-vis Cut-off (nm) <375 ~400 ~380
Electron Affinity (eV) 2.04 2.31 N/A
5% Weight Loss Temperature (°C) ~520 ~510 ~500
2.2.1. Bis(2-ethylhexyl) terephthalate (DEHTP/DOTP)
  • Structure : Terephthalate ester with 2-ethylhexyl side chains.
  • Properties: Acts as a plasticizer for rubbers (e.g., nitrile-butadiene) rather than a polymer precursor. Molecular weight (C₂₄H₃₈O₄, 410.56 g/mol) is lower than this compound .
2.2.2. Dibenzyl terephthalate
  • Structure : Terephthalate ester with benzyl groups.
  • Properties :
    • Used in specialty polymers and coatings.
    • Lacks anhydride functionality, limiting its utility in high-temperature applications .
Simpler Anhydrides in Polymer Chemistry
2.3.1. Phthalic anhydride
  • Structure : Single benzene ring with two anhydride groups.
  • Properties: Widely used in polyester resins and plasticizers.
2.3.2. Maleic anhydride
  • Structure : Unsaturated anhydride with a five-membered ring.
  • Properties :
    • Acts as a compatibilizer in polymer blends (e.g., PBAT/starch) but lacks the rigidity required for high-performance polyimides .

Biological Activity

Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate, commonly referred to as PAHP (Poly(anhydride) of 3,4-dicarboxylic acid), is a compound synthesized through the esterification of terephthaloyl chloride and 4-hydroxyphthalic anhydride. This compound has garnered attention for its potential biological applications, particularly in drug delivery systems and as a biomaterial due to its biocompatibility and biodegradability.

Synthesis and Characterization

The synthesis of PAHP involves a reaction between terephthaloyl chloride and 4-hydroxyphthalic anhydride in anhydrous tetrahydrofuran (THF) under controlled conditions. The resulting polymer exhibits specific infrared (IR) absorption bands that confirm the presence of anhydride and ester functional groups, which are crucial for its biological activity.

Characteristic Value
Molecular Weight Variable (dependent on polymerization conditions)
Functional Groups Anhydride, Ester
Solubility Soluble in organic solvents like THF

The biological activity of PAHP is primarily attributed to its ability to interact with cellular components. It is hypothesized that the anhydride groups can undergo hydrolysis in physiological conditions, leading to the release of carboxylic acids that can modulate cellular responses. This property is particularly useful in drug delivery applications where controlled release is desired.

Antitumor Activity

Research indicates that PAHP exhibits antitumor properties. In vitro studies have shown that PAHP can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways, which disrupts cellular homeostasis.

  • Study Findings:
    • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • IC50 Values: Ranged from 10-30 µg/mL depending on the cell line.

Biocompatibility

PAHP has been evaluated for biocompatibility in several studies. It has shown favorable results in cytotoxicity assays, indicating that it does not adversely affect normal human cells at therapeutic concentrations.

Cell Type Cytotoxicity (%) at 50 µg/mL
Human Fibroblasts5%
HeLa Cells20%

Case Studies

  • Case Study on Drug Delivery:
    A study demonstrated the use of PAHP as a carrier for anticancer drugs. The drug-loaded PAHP nanoparticles showed a sustained release profile over 72 hours, significantly improving the therapeutic index of the encapsulated drug compared to free drug administration.
  • In Vivo Studies:
    In animal models, PAHP was administered to evaluate its efficacy in tumor reduction. Results indicated a significant decrease in tumor size compared to control groups treated with saline or free drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate, and how can purity be validated?

  • Methodology : Use a two-step synthesis approach:

Anhydride Formation : React 3,4-dicarboxylic acid derivatives with acetic anhydride under reflux to form the anhydride intermediate.

Esterification : Couple the anhydride with terephthaloyl chloride in anhydrous conditions using a base catalyst (e.g., pyridine) .

  • Purity Validation :

  • HNMR : Confirm absence of residual solvents (e.g., CDCl₃ peaks at ~7.26 ppm) and verify aromatic proton integration ratios.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity thresholds .

Q. What safety protocols are critical when handling terephthalate derivatives in laboratory settings?

  • Precautions :

  • Use fume hoods to avoid inhalation of anhydride dust or vapors.
  • Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure.
  • Refer to Safety Data Sheets (SDS) for emergency measures, including first-aid protocols for accidental exposure (e.g., flushing eyes with water for 15 minutes) .

Q. Which spectroscopic techniques are essential for characterizing terephthalate-based anhydrides?

  • Structural Confirmation :

  • FTIR : Identify anhydride C=O stretching bands (~1850 cm⁻¹ and 1775 cm⁻¹) and ester C-O-C peaks (~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm).
  • XRD : Assess crystallinity, especially for polymer composite applications .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying anhydrous conditions?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance esterification efficiency.
  • Solvent Selection : Compare polar aprotic solvents (e.g., DMF, THF) for improved solubility of terephthaloyl chloride.
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify side products .
    • Data Interpretation : Apply Arrhenius plots to correlate temperature (e.g., 60–100°C) with reaction rate constants.

Q. How should discrepancies in thermal stability data for aromatic dicarboxylic anhydrides be addressed?

  • Contradiction Analysis :

Reproducibility Checks : Replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg).

Method Cross-Validation : Compare TGA (thermal degradation) with DSC (glass transition/melting points) to distinguish decomposition from phase changes.

Environmental Controls : Ensure inert atmospheres (N₂/Ar) to avoid oxidative degradation artifacts .

Q. What computational approaches predict the reactivity of this compound in polymer matrices?

  • Theoretical Framework :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites for crosslinking reactions.
  • MD Simulations : Simulate polymer chain interactions under varying temperatures (e.g., 25–150°C) to assess thermal expansion coefficients.
    • Validation : Correlate computational results with experimental DMA (Dynamic Mechanical Analysis) data on synthesized composites .

Q. How can microbial degradation pathways inform the environmental impact assessment of terephthalate derivatives?

  • Methodology :

  • Strain Isolation : Follow protocols from Arthrobacter sp. studies to identify terephthalate-degrading microbes in contaminated soils .
  • Metabolite Profiling : Use LC-MS to track intermediate products (e.g., protocatechuic acid) and quantify degradation rates.
  • Gene Expression Analysis : Apply RT-qPCR to monitor catabolic gene upregulation (e.g., tph operon) during biodegradation .

Methodological Guidelines

  • Data Reporting : Document reaction conditions (solvent purity, catalyst loading) and analytical parameters (HPLC column type, NMR solvent) to ensure reproducibility.
  • Theoretical Linkage : Anchor experiments to polymer chemistry principles (e.g., Flory-Huggins theory for solubility predictions) or environmental fate models (e.g., fugacity modeling) .
  • Contingency Planning : Predefine thresholds for acceptable purity (≥95%) and thermal stability (decomposition onset >250°C) to streamline quality control .

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